molecular formula C5H3BrF3NS B13123240 2-Bromo-4-methyl-5-(trifluoromethyl)thiazole

2-Bromo-4-methyl-5-(trifluoromethyl)thiazole

Cat. No.: B13123240
M. Wt: 246.05 g/mol
InChI Key: VXOCSJYKYHUQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-methyl-5-(trifluoromethyl)thiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-5-(trifluoromethyl)thiazole typically involves the reaction of 2-bromo-4-methylthiazole with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate, followed by heating the mixture to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-5-(trifluoromethyl)thiazole involves its interaction with biological targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methyl-5-(trifluoromethyl)thiazole is unique due to the presence of both the bromine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C5H3BrF3NS

Molecular Weight

246.05 g/mol

IUPAC Name

2-bromo-4-methyl-5-(trifluoromethyl)-1,3-thiazole

InChI

InChI=1S/C5H3BrF3NS/c1-2-3(5(7,8)9)11-4(6)10-2/h1H3

InChI Key

VXOCSJYKYHUQBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.